Cas no 1621000-10-9 (6-Amino-2-phenylnicotinic acid)

6-Amino-2-phenylnicotinic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Amino-2-phenylnicotinic acid
- C1(=CC=CC=C1)C1=C(C(=O)O)C=CC(=N1)N
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- Inchi: 1S/C12H10N2O2/c13-10-7-6-9(12(15)16)11(14-10)8-4-2-1-3-5-8/h1-7H,(H2,13,14)(H,15,16)
- InChI Key: FBHBQXCVANUCNW-UHFFFAOYSA-N
- SMILES: OC(C1=CC=C(N)N=C1C1C=CC=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 251
- XLogP3: 1.7
- Topological Polar Surface Area: 76.2
6-Amino-2-phenylnicotinic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029014548-1g |
6-Amino-2-phenylnicotinic acid |
1621000-10-9 | 95% | 1g |
$2,808.15 | 2022-04-02 | |
Alichem | A029014548-250mg |
6-Amino-2-phenylnicotinic acid |
1621000-10-9 | 95% | 250mg |
$1,048.60 | 2022-04-02 |
6-Amino-2-phenylnicotinic acid Related Literature
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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3. Back matter
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
Additional information on 6-Amino-2-phenylnicotinic acid
Comprehensive Overview of 6-Amino-2-phenylnicotinic acid (CAS No. 1621000-10-9): Properties, Applications, and Research Insights
6-Amino-2-phenylnicotinic acid (CAS No. 1621000-10-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This nicotinic acid derivative combines a phenyl group with an amino-substituted pyridine ring, making it a versatile intermediate for drug discovery and material science. Researchers often search for terms like "6-Amino-2-phenylnicotinic acid synthesis" or "CAS 1621000-10-9 applications," reflecting its growing relevance in modern chemistry.
The compound's molecular structure, characterized by its amino-functionalized pyridine core and phenyl substituent, enables diverse reactivity patterns. Recent publications highlight its role as a building block for heterocyclic compounds, particularly in the development of kinase inhibitors and antimicrobial agents. With the rise of AI-driven drug discovery, queries such as "6-Amino-2-phenylnicotinic acid in computational chemistry" have surged, underscoring its utility in virtual screening and molecular docking studies.
From a synthetic perspective, 6-Amino-2-phenylnicotinic acid can be prepared via Pd-catalyzed cross-coupling reactions or multicomponent condensation methods. Its solubility in polar organic solvents (e.g., DMSO, methanol) facilitates its use in high-throughput screening. Notably, its fluorescence properties have sparked interest in sensor development, aligning with trends in "small-molecule probes for bioimaging," a frequently searched topic in analytical chemistry forums.
In pharmaceutical contexts, this compound's metal-chelating ability and hydrogen-bonding motifs make it valuable for designing enzyme modulators. Patent databases reveal its incorporation into anticancer scaffolds, correlating with searches like "6-Amino-2-phenylnicotinic acid antitumor activity." Environmental scientists also explore its biodegradation pathways, responding to concerns about green chemistry and "sustainable chemical synthesis"—topics dominating academic discourse.
Quality control of CAS 1621000-10-9 typically involves HPLC purity analysis and NMR characterization, with vendors emphasizing "high-purity 6-Amino-2-phenylnicotinic acid suppliers" in product listings. The compound's stability under ambient conditions (room-temperature storage) enhances its practicality for industrial use. As interest grows in structure-activity relationship (SAR) studies, this molecule serves as a critical reference point for optimizing pharmacophore models.
Emerging applications include its use in covalent organic frameworks (COFs)—a trending subject in materials science searches. Its dual functional groups enable precise molecular engineering, addressing demands for "tailored organic semiconductors." Furthermore, its low cytotoxicity profile positions it favorably for bioconjugation projects, often discussed in "click chemistry" forums.
In summary, 6-Amino-2-phenylnicotinic acid represents a multifaceted tool for researchers investigating medicinal chemistry, functional materials, and catalytic transformations. Its CAS registry number (1621000-10-9) ensures precise identification across databases, while ongoing studies continue to expand its utility—making it a compound of enduring scientific and industrial value.
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